1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- typically involves the reaction of 4-fluoroaniline with glyoxal and formaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by nitration using a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydride.
Major Products:
Reduction: 2-(4-aminophenyl)-1,4-dimethyl-5-nitro-1H-imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the development of enzyme inhibitors and other bioactive molecules .
Medicine: Pharmaceutical applications include the development of drugs with antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 1H-Imidazole, 2-(4-chlorophenyl)-1,4-dimethyl-5-nitro-
- 1H-Imidazole, 2-(4-bromophenyl)-1,4-dimethyl-5-nitro-
- 1H-Imidazole, 2-(4-methylphenyl)-1,4-dimethyl-5-nitro-
Uniqueness: The presence of the fluorine atom in 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs .
Properties
CAS No. |
104575-25-9 |
---|---|
Molecular Formula |
C11H10FN3O2 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1,4-dimethyl-5-nitroimidazole |
InChI |
InChI=1S/C11H10FN3O2/c1-7-11(15(16)17)14(2)10(13-7)8-3-5-9(12)6-4-8/h3-6H,1-2H3 |
InChI Key |
RPGSCNXOVOIKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=C(C=C2)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.